molecular formula C17H17FN2 B14063976 (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B14063976
M. Wt: 268.33 g/mol
InChI Key: FVLOJPJYUSWIOK-UHFFFAOYSA-N
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Description

(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.

    N,N-Dimethylation: The final step involves the N,N-dimethylation of the indole nitrogen using a methylating agent like dimethyl sulfate or methyl iodide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: Researchers study its effects on various biological systems, including its interaction with enzymes and receptors.

    Medicine: Although not yet approved for clinical use, it serves as a reference compound in pharmacological studies to explore its potential therapeutic effects.

    Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.

Mechanism of Action

The mechanism of action of (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to G-protein coupled receptors or ion channels, altering their function and leading to downstream effects on cellular signaling and metabolism.

Comparison with Similar Compounds

(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Flubrotizolam: A synthetic benzodiazepine derivative with sedative and anxiolytic effects.

The uniqueness of This compound lies in its specific structural features, such as the presence of the 2-fluorophenyl group and the N,N-dimethylated indole nitrogen, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

1-[7-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C17H17FN2/c1-20(2)11-12-10-19-17-13(12)7-5-8-15(17)14-6-3-4-9-16(14)18/h3-10,19H,11H2,1-2H3

InChI Key

FVLOJPJYUSWIOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC=C2C3=CC=CC=C3F

Origin of Product

United States

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